molecular formula C6H11NO3 B1601190 3-Methoxymorpholine-4-carbaldehyde CAS No. 61020-09-5

3-Methoxymorpholine-4-carbaldehyde

Cat. No. B1601190
CAS RN: 61020-09-5
M. Wt: 145.16 g/mol
InChI Key: WTPRBRLPWZIBJW-UHFFFAOYSA-N
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Description

3-Methoxymorpholine-4-carbaldehyde is a chemical compound used in laboratory settings and for the manufacture of other chemical compounds . Its CAS Number is 61020-09-5 .


Chemical Reactions Analysis

Specific chemical reactions involving 3-Methoxymorpholine-4-carbaldehyde are not detailed in the search results .


Physical And Chemical Properties Analysis

3-Methoxymorpholine-4-carbaldehyde has a density of 1.14g/cm3 and a boiling point of 276.2ºC at 760 mmHg . More detailed physical and chemical properties are not provided in the search results .

Scientific Research Applications

Photophysical Properties and Intramolecular Proton Transfer

One application in scientific research for chemicals similar to 3-Methoxymorpholine-4-carbaldehyde involves investigating their photophysical properties, particularly focusing on phenomena like excited state intramolecular proton transfer (ESIPT). An experimental and theoretical investigation into molecules with structural similarities, such as 1-hydroxypyrene-2-carbaldehyde and 1-methoxypyrene-2-carbaldehyde, revealed unique photophysical behaviors attributed to intramolecular hydrogen bonds. These studies highlight the potential of using such compounds in understanding light-induced chemical processes, which could be foundational for developing new photonic materials or sensors (H. Yin et al., 2016).

Electronic, Nonlinear Optical, and Spectroscopic Analysis

Further research applications include the exploration of heterocyclic compounds derived from reactions involving structural analogs of 3-Methoxymorpholine-4-carbaldehyde. Studies on compounds obtained from the reaction between 3-methylthiophene-2-carbaldehyde and various amino-triazoles have contributed to understanding the electronic, nonlinear optical properties, and spectroscopic behavior of these molecules. Such investigations offer insights into the potential utility of these compounds in material sciences, particularly in the development of materials with specific electronic and optical properties (M. Beytur & Ihsan Avinca, 2021).

Chemosensors for Metal Ions

Another significant area of application involves the development of chemosensors for metal ions. Compounds structurally related to 3-Methoxymorpholine-4-carbaldehyde have been used to create sensitive and selective sensors for metal ions like Al(III). For example, Schiff-base receptors derived from chromone carbaldehyde compounds have demonstrated high sensitivity and selectivity toward Al(III), showcasing their utility as both fluorescent and colorimetric sensors. This application is crucial in environmental monitoring and biochemical assays where detecting specific metal ions at low concentrations is necessary (Long Fan et al., 2014).

Safety And Hazards

3-Methoxymorpholine-4-carbaldehyde is classified under the GHS Classification as having acute toxicity (oral, Category 4) and skin corrosion/irritation (Category 2) . It’s important to handle this compound with care, following all safety precautions .

Future Directions

While specific future directions for 3-Methoxymorpholine-4-carbaldehyde are not mentioned in the search results, it is noted as a compound that contributes to advancements in the field .

properties

IUPAC Name

3-methoxymorpholine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6-4-10-3-2-7(6)5-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPRBRLPWZIBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCN1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519278
Record name 3-Methoxymorpholine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxymorpholine-4-carbaldehyde

CAS RN

61020-09-5
Record name 3-Methoxymorpholine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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